molecular formula C8H12Cl2N6S B1254715 Zaltidine hydrochloride CAS No. 90274-23-0

Zaltidine hydrochloride

Cat. No.: B1254715
CAS No.: 90274-23-0
M. Wt: 295.19 g/mol
InChI Key: BJEGCKZYQRBQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zaltidine hydrochloride is a guanidinothiazolylimidazole compound known for its potent inhibition of gastric acid secretion. It is classified as a highly specific H2-receptor antagonist and has been studied for its effectiveness in treating duodenal ulcers .

Preparation Methods

The synthesis of azetidines, including zaltidine hydrochloride, involves several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the deprotection of α-chloro-β-amino-sulfinyl imidates with hydrochloric acid in dioxane, followed by hydrolysis to yield the corresponding ester .

Chemical Reactions Analysis

Zaltidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Zaltidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Zaltidine hydrochloride exerts its effects by acting as an H2-receptor antagonist. It binds to the histamine H2 receptors in the stomach lining, inhibiting the action of histamine and reducing gastric acid secretion . This mechanism is crucial for its anti-ulcerative properties.

Comparison with Similar Compounds

Zaltidine hydrochloride is compared with other H2-receptor antagonists, such as ranitidine and cimetidine. While all these compounds inhibit gastric acid secretion, this compound is unique due to its specific chemical structure and higher potency . its higher incidence of hepatic damage makes it less favorable compared to other similar compounds.

Similar Compounds

  • Ranitidine
  • Cimetidine
  • Famotidine

Properties

CAS No.

90274-23-0

Molecular Formula

C8H12Cl2N6S

Molecular Weight

295.19 g/mol

IUPAC Name

2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine;dihydrochloride

InChI

InChI=1S/C8H10N6S.2ClH/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10;;/h2-3H,1H3,(H,11,12)(H4,9,10,13,14);2*1H

InChI Key

BJEGCKZYQRBQMG-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl

Canonical SMILES

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.